2-Naphthol, tetrabromo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, tetrabromo- typically involves the bromination of 2-naphthol. This can be achieved through electrophilic bromination using reagents such as bromine (Br2) in the presence of a catalyst like aluminum bromide (AlBr3) . The reaction is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the bromination process is scaled up using continuous flow reactors to maintain consistent reaction conditions and product quality. The process involves the controlled addition of bromine to a solution of 2-naphthol in an appropriate solvent, followed by purification steps to isolate the desired tetrabromo derivative.
Chemical Reactions Analysis
Types of Reactions
2-Naphthol, tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can replace the bromine atoms.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can oxidize the compound, while reducing agents like sodium borohydride (NaBH4) can reduce it.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized naphthol derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Naphthol, tetrabromo- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthol, tetrabromo- exerts its effects involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or the alteration of the target’s structure and function. The pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: The parent compound, which lacks the bromine atoms and has different reactivity and applications.
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at a different position, leading to different chemical properties.
Uniqueness
2-Naphthol, tetrabromo- is unique due to the presence of four bromine atoms, which significantly enhance its reactivity and potential applications compared to its non-brominated counterparts. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63980-29-0 |
---|---|
Molecular Formula |
C10H4Br4O |
Molecular Weight |
459.75 g/mol |
IUPAC Name |
1,3,4,5-tetrabromonaphthalen-2-ol |
InChI |
InChI=1S/C10H4Br4O/c11-5-3-1-2-4-6(5)8(13)9(14)10(15)7(4)12/h1-3,15H |
InChI Key |
CBWVQYUBPQVQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(C(=C2Br)O)Br)Br |
Origin of Product |
United States |
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